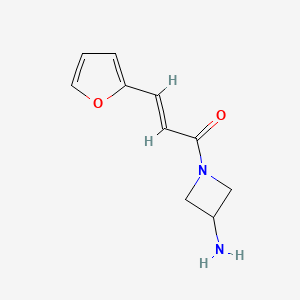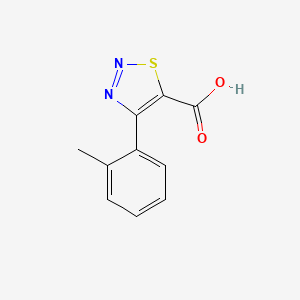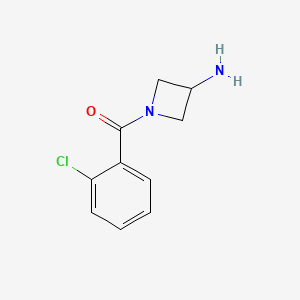
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
Overview
Description
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone is a chemical compound characterized by the presence of an isoindoline nucleus and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects .
Comparison with Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and have similar reactivity and applications.
Phthalimides: These compounds contain a 1,3-dioxoisoindoline moiety and are used in various chemical and biological applications.
Uniqueness: (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline derivatives and enhances its utility in specific applications.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-14-7-5-11(6-8-14)15(18)17-9-12-3-1-2-4-13(12)10-17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCRJLBFMKTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)


![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
